N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a trifluoromethyl group, and a sulfamoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the sulfamoyl group. The final step involves the acylation of the phenyl ring with acetamide. Common reagents used in these reactions include trifluoromethyl iodide, sulfonyl chlorides, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification methods like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 2-methyl-4-(trifluoromethyl)imidazole share structural similarities and exhibit similar biological activities.
Sulfamoyl Compounds: Sulfamoyl-containing compounds such as sulfonamides are known for their antimicrobial properties.
Uniqueness
N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring contributes to its biological activity .
Properties
Molecular Formula |
C21H21F3N4O4S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[4-[[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H21F3N4O4S/c1-3-13-28-18(15-7-5-4-6-8-15)26-20(19(28)30,21(22,23)24)27-33(31,32)17-11-9-16(10-12-17)25-14(2)29/h4-12,27H,3,13H2,1-2H3,(H,25,29) |
InChI Key |
KFGGVGIVVMEEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(C1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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